Lipophilicity Advantage vs Parent
3-Amino-1-methylpyrrolidin-2-one exhibits a predicted logP of –0.98 to –1.41, approximately 1.8 log units higher than that of 3‑aminopyrrolidin‑2‑one (logP = –2.77) . This increased lipophilicity arises solely from the N‑methyl substituent and directly translates to improved membrane permeability and reduced aqueous solubility in downstream applications.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = –0.98 (Hit2Lead), –1.41 (ChemSrc) |
| Comparator Or Baseline | 3-Aminopyrrolidin-2-one: logP = –2.77 |
| Quantified Difference | Δ logP ≈ +1.8 (target more lipophilic) |
| Conditions | Predicted logP values from chemical property databases |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability and oral bioavailability; a 1.8 logP shift can alter permeability by an order of magnitude, making the methylated compound the preferred choice for cell‑permeable probe or lead molecule design.
